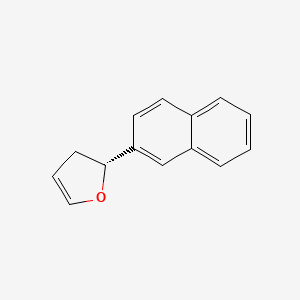

(R)-2-(Naphthalen-2-yl)-2,3-dihydrofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

(2R)-2-naphthalen-2-yl-2,3-dihydrofuran |

InChI |

InChI=1S/C14H12O/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-5,7-10,14H,6H2/t14-/m1/s1 |

InChI Key |

UKPUMDLVNAKFTB-CQSZACIVSA-N |

Isomeric SMILES |

C1C=CO[C@H]1C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1C=COC1C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Reaction Chemistry and Chemical Transformations of R 2 Naphthalen 2 Yl 2,3 Dihydrofuran and Its Derivatives

Reactivity of the Dihydrofuran Double Bond

The double bond within the 2,3-dihydrofuran (B140613) ring is a focal point of its reactivity, behaving as an electron-rich enol ether. This characteristic allows it to readily participate in various addition reactions.

One of the primary reactions is electrophilic addition . The π electrons of the double bond can act as a nucleophile, attacking electrophiles. libretexts.org For instance, the addition of hydrogen halides proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide nucleophile. libretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocation. libretexts.org

The double bond also undergoes Heck arylation , a palladium-catalyzed reaction that introduces an aryl group. The arylation of 2,3-dihydrofuran typically occurs at the C2 position. nih.gov Depending on the reaction conditions and the palladium precursor used, different isomers can be formed, such as 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans. nih.govorganic-chemistry.org The choice of ligands, such as neopentyl phosphines, can influence the extent of double bond isomerization. organic-chemistry.org

Furthermore, the dihydrofuran double bond can participate in difunctionalization reactions . For example, a visible-light-induced three-component reaction involving 2,3-dihydrofuran, quinoxalin-2(1H)-ones, and peroxides leads to the formation of 2,3-disubstituted tetrahydrofurans through the simultaneous creation of C-C and C-O bonds. researchgate.net

Nucleophilic and Electrophilic Functionalization of the Naphthalene (B1677914) Moiety

The naphthalene component of the molecule offers additional sites for chemical modification. The reactivity of the naphthalene ring is influenced by the presence of the dihydrofuran substituent.

Electrophilic aromatic substitution is a traditional method for functionalizing naphthalenes. nih.govresearchgate.net The regioselectivity of these reactions is often dictated by the existing functional groups. researchgate.net For instance, the development of methods for the regioselective synthesis of polysubstituted naphthalenes is an active area of research. nih.govresearchgate.net Electrophilic cyclization of arene-containing propargylic alcohols using reagents like ICl, I2, Br2, NBS, and PhSeBr provides a mild and regioselective route to substituted naphthalenes. nih.govfigshare.com

Conversely, the naphthalene ring can be activated for nucleophilic attack by coordination to a metal fragment, such as Cr(CO)3. unige.ch This complexation increases the electrophilicity of the aromatic ring, enabling reactions with nucleophiles to yield substituted naphthalenes. unige.ch

Recent advancements have also focused on the catalytic asymmetric dearomatization of naphthalenes. nih.govresearchgate.net A silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates, for example, produces chiral polyheterocycles. nih.govresearchgate.net

Derivatization and Further Structural Modifications

The core structure of (R)-2-(Naphthalen-2-yl)-2,3-dihydrofuran serves as a scaffold for the synthesis of a wide array of derivatives. These modifications can target either the dihydrofuran ring, the naphthalene moiety, or both, leading to compounds with diverse properties and potential applications.

Derivatization of the dihydrofuran ring can be achieved through various reactions. For instance, new 2,3-dihydrofuran-2,3-dione derivatives have been synthesized by the condensation of oxalyl chloride with Schiff bases. nih.gov Additionally, highly functionalized dihydrofuran-3-ones can be efficiently synthesized through the gold-catalyzed rearrangement of allylic oxonium ylides. acs.org

The synthesis of naphtho[2,3-b]furan-4,9-diones and their dihydro- derivatives can be accomplished via a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) and various alkynes or alkenes. nih.gov This method allows for the construction of complex fused-ring systems.

The table below showcases examples of derivatives synthesized from related dihydrofuran and naphthalene precursors, highlighting the structural diversity that can be achieved.

| Precursor(s) | Reagents/Conditions | Product | Reference |

| 2-Hydroxy-1,4-naphthoquinone, Phenylacetylene | Visible blue LEDs (460 nm), Acetonitrile | 2-Phenylnaphtho[2,3-b]furan-4,9-dione | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone, Styrene | Visible blue LEDs (460 nm), Acetonitrile | 2-Phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione | nih.gov |

| Acetylacetone, Aromatic amines, Oxalyl chloride | Condensation | 2,3-Dihydrofuran-2,3-dione derivatives | nih.gov |

| 1,4-Enediones, Phenacyl pyridinium (B92312) halides | Domino reaction | 2-Hydroxy-2,3-dihydrofuran derivatives | rsc.org |

Ring-Opening and Rearrangement Pathways in Dihydrofuran Chemistry

The dihydrofuran ring is susceptible to various ring-opening and rearrangement reactions, often catalyzed by acids or transition metals. These transformations provide access to a range of acyclic and rearranged cyclic structures.

Acid-catalyzed ring-opening is a common reaction for furans and their derivatives. researchgate.netresearchgate.net In the presence of a Brønsted acid, the furan (B31954) ring can be opened to yield various products, with the reaction pathway being significantly influenced by the substituents on the ring. researchgate.net For instance, the acid-catalyzed ring opening of furan in an aqueous solution can lead to the formation of 4-hydroxy-2-butenal after protonation and subsequent ring cleavage. researchgate.net Lewis acids, such as Al(OTf)3, can also catalyze the intramolecular ring-opening benzannulation of 2,3-dihydrofuran acetals, leading to the formation of benzo-fused aromatic systems. nih.gov

Ring-rearrangement metathesis (RRM) is another powerful tool for modifying dihydrofuran structures. This cascade process, involving ring-opening and ring-closing metathesis, allows for the synthesis of complex molecules from simpler heterocyclic precursors. researchgate.net

Furthermore, unexpected ring-opening processes can be initiated by electrophilic reagents. For example, the electrophilic bromination of a 2,3-dihydrofuran derivative using N-bromosuccinimide (NBS) and DABCO can lead to the opening of the C(4)-C(5) bond. nih.gov Cobalt catalysts have been shown to promote the enantioselective ring-opening of 2,5-dihydrofurans using vinylidenes. nih.govnih.gov

The following table summarizes different ring-opening and rearrangement reactions of dihydrofuran derivatives.

| Substrate | Catalyst/Reagents | Reaction Type | Product(s) | Reference |

| 2,3-Dihydrofuran O,O- and N,O-acetals | Al(OTf)3 | Cascade Ring-Opening Benzannulation | Benzo-fused (hetero)aromatic systems | nih.gov |

| 2,3-Dihydrofuran derivative | N-Bromosuccinimide, DABCO | Electrophilic Bromination Induced Ring Opening | Brominated 1,2-diketo building block | nih.gov |

| Dihydropyrans and Dihydrofurans with appending olefins | Metathesis catalyst | Ring-Rearrangement Metathesis | Polyunsaturated di- and trisaccharide-like structures | researchgate.net |

| 2,5-Dihydrofurans | Cobalt catalyst, Vinylidenes | Catalytic Asymmetric Ring-Opening | Acyclic organozinc compounds | nih.govnih.gov |

| Substituted Furans | Brønsted acid (HCl) | Acid-Catalyzed Ring Opening | Various ring-opened products | researchgate.net |

Photochemical Reactions Involving Dihydrofurans (e.g., Paternò-Büchi Reactions)

Photochemical reactions provide a unique avenue for the transformation of dihydrofurans, with the Paternò-Büchi reaction being a prominent example. This [2+2] photocycloaddition between a carbonyl compound and an alkene leads to the formation of an oxetane (B1205548) ring. researchgate.netwikipedia.org

The reaction of 2,3-dihydrofuran with an excited carbonyl compound, such as benzaldehyde (B42025) or acetone, results in the formation of a substituted oxetane. researchgate.netcambridgescholars.com The stereoselectivity and regioselectivity of this reaction are key features and have been studied in detail. researchgate.netbenthamdirect.com For instance, the reaction with benzaldehyde often shows significant endo stereoselectivity. cambridgescholars.com The mechanism can involve either singlet or triplet excited states of the carbonyl compound, influencing the stereochemical outcome. researchgate.netcambridgescholars.com

The regiochemistry of the Paternò-Büchi reaction with 2,3-dihydrofuran can be rationalized by considering the stability of the biradical intermediates formed upon the attack of the carbonyl compound on the double bond. benthamdirect.com Theoretical studies, such as those using DFT calculations, have been employed to understand the reaction mechanism and predict the observed selectivities. benthamdirect.com

These photochemical transformations highlight the versatility of the dihydrofuran scaffold in constructing complex, strained ring systems, which can serve as valuable intermediates in organic synthesis. benthamdirect.com

Mechanistic Investigations and Computational Studies of Dihydrofuran Reactions

Elucidation of Reaction Pathways and Intermediates

The palladium-catalyzed asymmetric [4+1] cycloaddition reaction for the synthesis of 2,3-dihydrofurans is proposed to proceed through a series of well-defined intermediates. The reaction initiates with the oxidative addition of a vinylallene to a palladium(0) complex, which is generated in situ. This step forms a palladacyclopentene intermediate. Subsequent coordination and insertion of carbon monoxide lead to a six-membered palladacyclohexanone. The final step involves the reductive elimination from this key intermediate to yield the 2,3-dihydrofuran (B140613) product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.

Key proposed intermediates in this pathway include:

Palladium(0)-vinylallene complex: The initial coordination complex.

Palladacyclopentene (or oxa-π-allyl-Pd complex): Formed after oxidative addition.

Palladacyclohexanone: The key six-membered ring intermediate resulting from CO insertion.

Role of Catalysts, Ligands, and Additives in Reaction Selectivity

The choice of catalyst, and particularly the chiral ligand, is paramount in controlling the enantioselectivity of the cycloaddition reaction. Palladium complexes are commonly employed as catalysts. The steric and electronic properties of the phosphine (B1218219) ligands coordinated to the palladium center are crucial in creating a chiral environment that directs the stereochemical outcome of the reaction.

Transition State Modeling and Analysis

Transition state modeling is a powerful tool for understanding the origins of selectivity in these catalytic reactions. By computationally modeling the transition states for the key steps, such as the CO insertion and the reductive elimination, researchers can identify the factors that favor the formation of one enantiomer over the other.

The analysis of these transition state models often reveals subtle non-covalent interactions between the substrate, the ligand, and the metal center that are responsible for the stereochemical control. For the synthesis of chiral 2,3-dihydrofurans, the transition state for the reductive elimination step is often considered to be the enantioselectivity-determining step. The geometry of this transition state, dictated by the chiral ligand, determines the facial selectivity of the C-C bond formation, leading to the observed enantioenrichment.

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a critical tool for elucidating the detailed mechanisms of transition metal-catalyzed reactions, including the synthesis of dihydrofurans. DFT calculations allow for the determination of the geometries and energies of reactants, intermediates, transition states, and products along the entire reaction pathway.

In the context of the palladium-catalyzed [4+1] cycloaddition, DFT studies have been used to:

Validate the proposed catalytic cycle by calculating the relative energies of the various intermediates and transition states.

Explain the observed regioselectivity by comparing the activation barriers for the formation of different regioisomers.

Uncover the role of the ligand in promoting specific elementary steps of the catalytic cycle.

These computational studies provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Stereochemical Models for Predicting Enantio- and Diastereoselectivity

Based on the insights gained from mechanistic experiments and computational studies, stereochemical models can be developed to predict the enantio- and diastereoselectivity of dihydrofuran-forming reactions. These models typically consider the steric interactions between the substituents on the substrate and the chiral ligand in the key transition state.

For the palladium-catalyzed asymmetric [4+1] cycloaddition of vinylallenes, the quadrant diagram of the chiral ligand is often used to rationalize and predict the absolute configuration of the product. By identifying the more and less sterically hindered quadrants around the metal center, one can predict how the substrate will orient itself in the transition state to minimize steric clashes, thus leading to the preferential formation of one enantiomer. These models are invaluable for the rational design of new catalysts and for the application of these reactions in the synthesis of complex molecules.

Advanced Spectroscopic and Structural Characterization of R 2 Naphthalen 2 Yl 2,3 Dihydrofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of (R)-2-(Naphthalen-2-yl)-2,3-dihydrofuran. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the protons of the naphthalene (B1677914) group would exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the 2,3-dihydrofuran (B140613) ring would appear in the aliphatic and vinylic regions. The proton at the chiral center (C2) would be expected to show a distinct signal, coupled to the adjacent protons on the furan (B31954) ring. The analysis of coupling constants (J-values) from 2D NMR experiments like COSY (Correlation Spectroscopy) can establish the connectivity between protons.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization state. The carbon atoms of the naphthalene ring would resonate in the downfield region, while the carbons of the dihydrofuran ring would appear at higher field strengths. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry. For this compound, NOESY experiments can reveal through-space correlations between the protons on the naphthalene ring and the protons on the chiral dihydrofuran ring, helping to confirm the relative stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2,3-Dihydrofuran Moiety

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~5.0-5.5 | ~75-85 |

| C3-H₂ | ~2.5-3.0 | ~30-40 |

Note: These are approximate predicted values and can vary based on the solvent and specific electronic effects of the naphthalene substituent.

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula, C₁₄H₁₂O.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways could include the loss of the naphthalene group or the opening of the dihydrofuran ring. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound.

Table 2: Expected Key Mass Spectrometry Fragments

| Fragment | m/z (approximate) | Description |

|---|---|---|

| [C₁₄H₁₂O]⁺ | 196 | Molecular Ion |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, which is the measure of the excess of one enantiomer over the other. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. sielc.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (R)- and (S)-2-(naphthalen-2-yl)-2,3-dihydrofuran. This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. By comparing the peak areas, the enantiomeric excess (% ee) can be accurately calculated. The choice of the chiral column and the mobile phase is critical for achieving good separation.

X-ray Crystallography for Absolute Configuration Determination (where crystalline derivatives are accessible)

While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides the definitive determination of the absolute configuration of a chiral molecule. mdpi.comresearchgate.netnih.govvensel.org This technique requires a single, high-quality crystal of the compound or a suitable crystalline derivative.

The diffraction pattern of X-rays passing through the crystal lattice is used to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, including their absolute stereochemistry in the crystal. By analyzing the data, the (R) or (S) configuration of the chiral center at C2 can be unequivocally assigned. While obtaining suitable crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and certainty.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. nist.govchemicalbook.comnasa.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, corresponding to the C-H bonds of the naphthalene ring.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹, arising from the C-H bonds of the dihydrofuran ring.

C=C stretching: Bands in the region of 1600-1450 cm⁻¹ would correspond to the aromatic carbon-carbon bonds of the naphthalene ring and the C=C bond within the dihydrofuran ring.

C-O stretching: A strong absorption band in the 1250-1050 cm⁻¹ region is characteristic of the ether linkage in the dihydrofuran ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-(Naphthalen-2-yl)-2,3-dihydrofuran |

| 2,3-Dihydrofuran |

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Synthetic Intermediates in Asymmetric Synthesis

The primary value of (R)-2-(Naphthalen-2-yl)-2,3-dihydrofuran in organic chemistry lies in its identity as a chiral building block. bldpharm.com In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological activities. Asymmetric synthesis has become a cornerstone of drug discovery, with a significant number of FDA-approved drugs being single-enantiomer compounds. nih.gov

This compound provides a readily available source of chirality. The "(R)" designation indicates a specific and defined spatial arrangement at the stereocenter (carbon atom 2 of the dihydrofuran ring). Chemists can leverage this pre-existing chirality to induce stereoselectivity in subsequent reactions, building new chiral centers in a controlled manner relative to the one already present in the starting material. This strategy, known as a chiral pool approach, is an efficient method for synthesizing enantiomerically pure complex molecules. nih.gov Its utility is recognized by its classification among other chiral building blocks used in asymmetric synthesis. bldpharm.combldpharm.com

Table 1: Classification and Role in Synthesis

| Category | Description | Significance |

|---|---|---|

| Chiral Building Block | A molecule with one or more defined stereocenters used as a starting material in synthesis. bldpharm.comambeed.commoldb.com | Enables the synthesis of enantiomerically pure products, crucial for pharmaceutical and biological applications. nih.govtcichemicals.com |

| Asymmetric Intermediate | A chiral molecule formed during a multi-step synthesis that serves as a precursor for the final target molecule. | The defined stereochemistry of this compound guides the formation of subsequent stereocenters, reducing the need for chiral separations or complex catalysts. |

Precursors to Complex Heterocyclic Frameworks and Polycyclic Structures

The dihydrofuran ring system is a versatile scaffold that can be chemically manipulated to construct more elaborate molecular architectures. The reactivity of the double bond and the ether linkage within the this compound molecule allows it to serve as a precursor to a wide array of complex heterocyclic and polycyclic structures. researchgate.netrsc.org

For instance, dihydrofuran acetals, which are structurally related, have been shown to undergo Lewis acid-catalyzed benzannulation reactions to form functionalized 1-hydroxycarbazoles, an important class of bioactive compounds. mdpi.com This demonstrates the potential of the dihydrofuran motif to act as a linchpin in ring-forming cascades. Furthermore, synthetic strategies have been developed to convert dihydronaphthofurans into spiro and other polycyclic naphthodihydrofuran systems. researchgate.net The inherent structure of this compound, already containing a fused bicyclic naphthalene (B1677914) system, makes it an ideal starting point for the synthesis of even more complex, multi-ring networks. Such complex frameworks are often found in natural products with significant biological activity. rsc.org

Contribution to the Synthesis of Naphthofuran and Fused-Ring Analogues

Naphthofurans, which result from the fusion of a naphthalene ring and a furan (B31954) ring, are key structural motifs in many natural products and medicinally important compounds. researchgate.net this compound is a direct and valuable precursor for the synthesis of naphtho[2,1-b]furan (B1199300) derivatives. The transformation from a 2,3-dihydrofuran (B140613) to a fully aromatic furan can be achieved through various chemical methods, typically involving oxidation or elimination reactions.

The synthesis of naphthofurans is an active area of research, with numerous methods developed to construct this privileged scaffold. researchgate.netnih.gov These methods often involve the cyclization of substituted naphthalenes. For example, ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylates have been synthesized from 1-naphthol (B170400) derivatives. rsc.org Having a pre-formed dihydronaphthofuran system, as in this compound, provides a more direct route to these target molecules. The compound can also be used to access other fused-ring systems, such as those found in naphtho[2,3-b]furan-4,9-diones, which have demonstrated anticancer and anti-infectious activities. beilstein-journals.org

Exploration in the Development of Functional Materials

The field of materials science continuously seeks novel organic molecules with unique electronic and photophysical properties. The structure of this compound, featuring a conjugated naphthalene system, suggests its potential as a building block for functional organic materials. bldpharm.com Research has indicated that related naphthofuran structures, particularly vinylidene-naphthofurans, can exhibit photochromism—a reversible transformation between two forms having different absorption spectra, induced by light. researchgate.net

This property is highly desirable for applications in optical data storage, molecular switches, and "smart" windows. The this compound molecule could be chemically modified, for instance, by introducing a vinylidene group or by polymerization, to harness and tune these photochromic properties. Furthermore, the naphthalene moiety is a well-known chromophore, and polymers incorporating naphthol units have been investigated for optoelectronic applications. researchgate.net The incorporation of the chiral dihydrofuran unit could lead to materials with unique chiroptical properties, which are of interest for applications in displays and photonics.

Table 2: Potential Applications in Materials Science

| Application Area | Relevant Property | Rationale |

|---|---|---|

| Optical Materials | Photochromism | The naphthofuran core, accessible from the title compound, is known to form derivatives that exhibit photochromic behavior. researchgate.net |

| Electronic Materials | Redox Activity | The extended π-system of the naphthalene unit can be leveraged to create redox-active polymers for use in optoelectronics. bldpharm.comresearchgate.net |

| Chiroptical Devices | Chirality | The inherent and fixed chirality of the molecule could be translated into materials with specific interactions with polarized light. |

Design and Development of Novel Synthetic Methodologies and Transformations

The synthesis of and reactions involving substituted 2,3-dihydrofurans like this compound are themselves drivers for the development of new synthetic methods. The challenge of creating such molecules with high stereoselectivity pushes chemists to devise novel catalytic systems and reaction pathways. organic-chemistry.org

A variety of advanced methods have been developed for the synthesis of the 2,3-dihydrofuran core, including:

Metal-Catalyzed Cyclizations: Molybdenum-catalyzed cycloisomerization of homopropargylic alcohols provides an efficient route to the dihydrofuran ring. orgsyn.org

Tandem Reactions: Diastereoselective syntheses of trans-2,3-dihydrofurans have been achieved through one-pot tandem reactions assisted by pyridinium (B92312) ylides. sigmaaldrich.com

Organocatalysis: Base-free, organocatalytic rearrangements have been used to construct the 2,3-dihydrofuran skeleton from activated cyclopropanes. organic-chemistry.org

Michael-Alkylation Reactions: A metal-free approach using curcumin (B1669340) analogues and chloronitroalkenes under mild, base-mediated conditions has been reported for synthesizing polysubstituted 2,3-dihydrofurans. patsnap.com

Once formed, this compound can be used as a model substrate to explore new chemical transformations. Its distinct structural features—a stereocenter, an ether linkage, a double bond, and an aromatic system—allow it to be a versatile platform for testing the scope and selectivity of new reactions, thereby contributing to the broader toolkit of synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-2-(Naphthalen-2-yl)-2,3-dihydrofuran, and how do they influence its reactivity in synthetic applications?

- The compound’s molecular formula is C₁₄H₁₂O (derived from 2,3-dihydrofuran core + naphthalene substitution). Key properties include a boiling point of ~54.5°C (for 2,3-dihydrofuran analogs) and a flash point of -24.4°C, indicating high volatility and flammability . The naphthalene moiety enhances aromatic stacking interactions, which can stabilize intermediates in catalytic cycles or influence stereoselectivity in reactions .

Q. What synthetic methodologies are commonly used to prepare 2,3-dihydrofuran derivatives, and how can they be adapted for (R)-configured naphthalene-substituted analogs?

- Standard methods include photoinduced multicomponent difunctionalization of 2,3-dihydrofuran, which introduces substituents at the 2- and 3-positions under mild conditions . For enantioselective synthesis, chiral catalysts like Ru-BINAP/DAIPEN complexes (e.g., from ) can be employed to control the (R)-configuration at the stereocenter .

Q. What safety precautions are critical when handling 2,3-dihydrofuran derivatives in laboratory settings?

- 2,3-Dihydrofuran is highly flammable and a CNS depressant. The HTFOEL (Health Threat Fractional Occupational Exposure Limit) is 1 ppbv, requiring use in well-ventilated fume hoods. Personal protective equipment (PPE) and explosion-proof refrigerators are mandatory for storage .

Advanced Research Questions

Q. How can contradictory data on the environmental impact of 2,3-dihydrofuran ozonolysis be resolved, and what computational tools are recommended for mechanistic studies?

- shows that 2,3-dihydrofuran ozonolysis generates secondary organic aerosols (SOAs) in the presence of SO₂. Conflicting reports on SO₃ as an intermediate can be addressed using density functional theory (DFT) to model Criegee intermediate pathways. Experimental validation via aerosol mass spectrometry (AMS) and NMR kinetics is advised .

Q. What strategies optimize stereoselective synthesis of (R)-configured dihydrofurans for pharmaceutical applications, such as polmacoxib analogs?

- Asymmetric catalysis using chiral ligands (e.g., BINAP or phosphoramidites) enables enantiocontrol. For example, highlights Ru-BINAP/DAIPEN complexes for stereoselective C–H activation. Kinetic resolution during ring-opening/functionalization of dihydrofuran precursors can further enhance enantiomeric excess (ee) .

Q. How do solvent polarity and substituent effects influence the photochromic or photophysical behavior of naphthalene-dihydrofuran hybrids?

- Solvent polarity modulates excited-state intramolecular proton transfer (ESIPT) in aromatic systems, as shown in . For this compound, time-resolved fluorescence spectroscopy and TD-DFT calculations can map substituent effects on π→π* transitions and charge-transfer states .

Q. What analytical techniques are most robust for characterizing trace impurities in enantiomerically enriched dihydrofuran derivatives?

- Chiral HPLC with polarimetric detection or UPLC-QTOF-MS provides high sensitivity for enantiomeric purity assessment. For structural confirmation, ¹³C NMR (e.g., δ 92.0 ppm for C-2 in dihydrofuran systems) and NOESY correlations resolve stereochemical ambiguities .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.